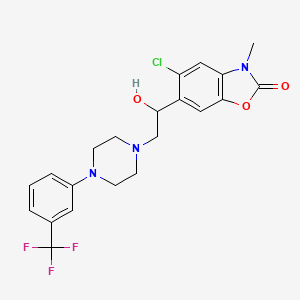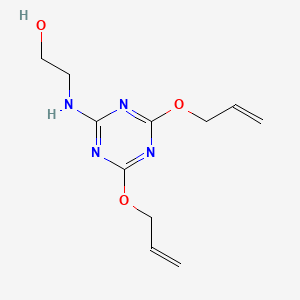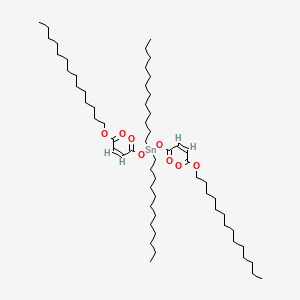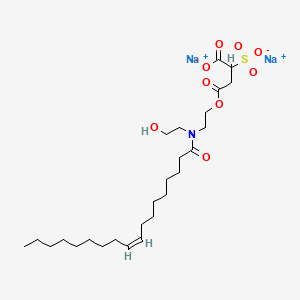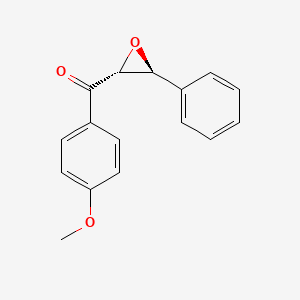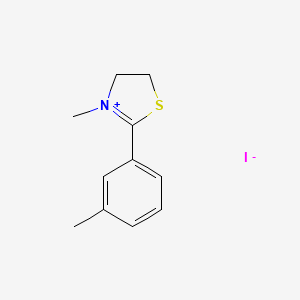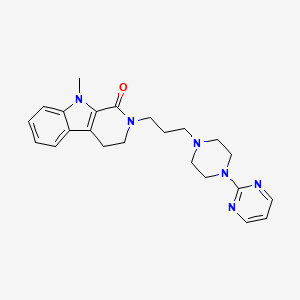
5-Isopropyl-o-tolyl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-o-tolyl nicotinate is an organic compound with the molecular formula C16H17NO2. It is a derivative of nicotinic acid, where the nicotinic acid moiety is esterified with 5-isopropyl-o-tolyl alcohol. This compound is known for its unique chemical structure, which includes aromatic rings and ester functional groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-o-tolyl nicotinate typically involves the esterification of nicotinic acid with 5-isopropyl-o-tolyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts might include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
5-Isopropyl-o-tolyl nicotinate can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction would produce the corresponding alcohol.
科学的研究の応用
5-Isopropyl-o-tolyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the formulation of various industrial products, including coatings and polymers.
作用機序
The mechanism of action of 5-Isopropyl-o-tolyl nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence signaling pathways related to inflammation and oxidative stress.
類似化合物との比較
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Inositol nicotinate
Comparison
Compared to these similar compounds, 5-Isopropyl-o-tolyl nicotinate is unique due to its specific structural features, such as the presence of the isopropyl and o-tolyl groups
特性
CAS番号 |
35931-29-4 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
(2-methyl-5-propan-2-ylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-11(2)13-7-6-12(3)15(9-13)19-16(18)14-5-4-8-17-10-14/h4-11H,1-3H3 |
InChIキー |
SZCZJXCLBISPEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


